molecular formula C8H5Cl2N3 B8682562 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine

Cat. No.: B8682562
M. Wt: 214.05 g/mol
InChI Key: HTFKYYBERSCZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring attached to an imidazole ring with two chlorine atoms at the 4 and 5 positions of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine typically involves the reaction of 3-pyridinecarboxaldehyde with 4,5-dichloro-1H-imidazole under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Pyridyl)benzimidazole
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

Uniqueness

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

3-(4,5-dichloro-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C8H5Cl2N3/c9-6-7(10)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13)

InChI Key

HTFKYYBERSCZLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(3-pyridyl)-imidazole (1.5 g., 0.01 moles) in chloroform (150 ml.) is added dropwise with stirring over one hour at reflux N-chlorosuccinimide (2.6 g., 0.02 moles). The reaction mixture is heated three hours at reflux. After cooling, the solvent is removed at 20 mm. and the residue triturated with water while heating on a steam bath. The resulting solid is filtered and after recrystallization from acetonitrile 400 mg. of 2-(3-pyridyl)-4,5-dichloroimidazole is obtained, m.p. 237°-238° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

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